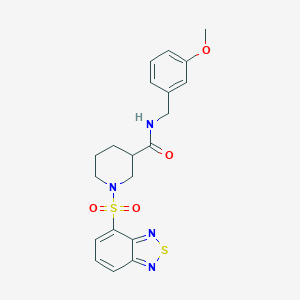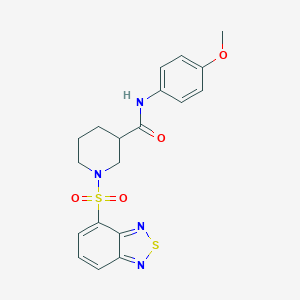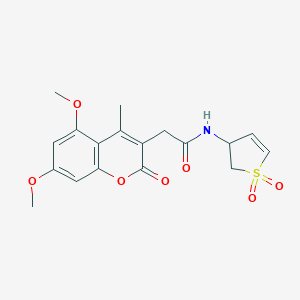![molecular formula C24H27N3O4 B357951 N-(3,5-dimethoxyphenyl)-4-[(4-oxoquinazolin-3-yl)methyl]cyclohexane-1-carboxamide CAS No. 879475-41-9](/img/structure/B357951.png)
N-(3,5-dimethoxyphenyl)-4-[(4-oxoquinazolin-3-yl)methyl]cyclohexane-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3,5-dimethoxyphenyl)-4-[(4-oxoquinazolin-3-yl)methyl]cyclohexane-1-carboxamide: is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a cyclohexane ring, a quinazolinone moiety, and a dimethoxyphenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-dimethoxyphenyl)-4-[(4-oxoquinazolin-3-yl)methyl]cyclohexane-1-carboxamide typically involves multiple steps:
Formation of the Quinazolinone Moiety: This step involves the reaction of anthranilic acid with formamide under acidic conditions to form the quinazolinone ring.
Attachment of the Cyclohexane Ring: The cyclohexane ring is introduced through a Friedel-Crafts acylation reaction, where cyclohexanecarboxylic acid is reacted with the quinazolinone intermediate.
Introduction of the Dimethoxyphenyl Group: The final step involves the coupling of the dimethoxyphenyl group to the cyclohexane ring via a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can target the quinazolinone moiety, converting it to a dihydroquinazoline derivative.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions ortho to the methoxy groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydroquinazoline derivatives.
Substitution: Substituted phenyl derivatives.
科学的研究の応用
N-(3,5-dimethoxyphenyl)-4-[(4-oxoquinazolin-3-yl)methyl]cyclohexane-1-carboxamide: has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials with specific chemical properties.
作用機序
The mechanism of action of this compound involves its interaction with molecular targets such as enzymes and receptors. The quinazolinone moiety is known to inhibit certain enzymes, while the dimethoxyphenyl group can modulate receptor activity. These interactions lead to the modulation of biochemical pathways, resulting in the compound’s observed effects.
類似化合物との比較
Similar Compounds
N-(3,5-dimethoxyphenyl)-4-[(4-oxoquinazolin-3-yl)methyl]cyclohexane-1-carboxamide: can be compared with other quinazolinone derivatives and cyclohexane carboxamides.
Uniqueness: The presence of both the quinazolinone and dimethoxyphenyl groups in a single molecule is unique, providing a combination of properties not found in other similar compounds.
List of Similar Compounds
- This compound
- This compound
特性
CAS番号 |
879475-41-9 |
|---|---|
分子式 |
C24H27N3O4 |
分子量 |
421.5g/mol |
IUPAC名 |
N-(3,5-dimethoxyphenyl)-4-[(4-oxoquinazolin-3-yl)methyl]cyclohexane-1-carboxamide |
InChI |
InChI=1S/C24H27N3O4/c1-30-19-11-18(12-20(13-19)31-2)26-23(28)17-9-7-16(8-10-17)14-27-15-25-22-6-4-3-5-21(22)24(27)29/h3-6,11-13,15-17H,7-10,14H2,1-2H3,(H,26,28) |
InChIキー |
SMTIOULLDQHSKM-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1)NC(=O)C2CCC(CC2)CN3C=NC4=CC=CC=C4C3=O)OC |
正規SMILES |
COC1=CC(=CC(=C1)NC(=O)C2CCC(CC2)CN3C=NC4=CC=CC=C4C3=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[8,9-dimethyl-7-(4-pyridinylmethyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl]phenyl methyl ether](/img/structure/B357870.png)

![methyl 4-[[(2S)-3-methyl-2-(4-oxo-1,2,3-benzotriazin-3-yl)butanoyl]amino]benzoate](/img/structure/B357872.png)
![2,3,5,9-tetramethyl-6-[3-(4-methyl-1-piperazinyl)-3-oxopropyl]-7H-furo[3,2-g]chromen-7-one](/img/structure/B357873.png)

![7-(4-fluorophenyl)-8,9-dimethyl-2-(4-pyridinyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B357875.png)

![3,5-dichloro-N-[5-(methylsulfonyl)-1,3,4-thiadiazol-2-yl]-4-(pentyloxy)benzamide](/img/structure/B357880.png)
![2-methylbutyl 2-amino-1-(3-methylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B357882.png)
![7-[2-(3,4-dimethoxyphenyl)ethyl]-N-(furan-2-ylmethyl)-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B357884.png)
![Ethyl 6-(4-chlorobenzoyl)imino-11-methyl-7-(2-methylpropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B357887.png)
![2-chloro-N-[5-cyano-2-oxo-7-(3-propan-2-yloxypropyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-6-ylidene]benzamide](/img/structure/B357888.png)
![7-butyl-6-imino-N-[(4-methoxyphenyl)methyl]-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B357890.png)
